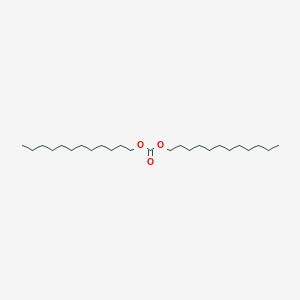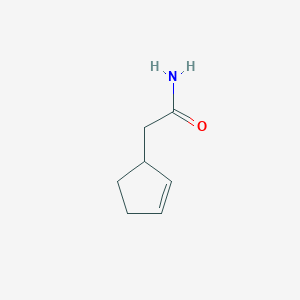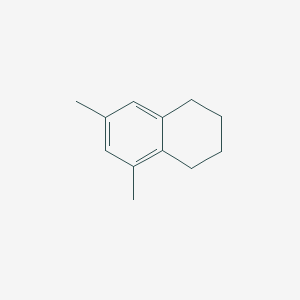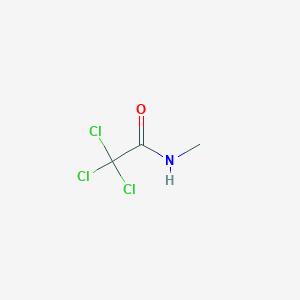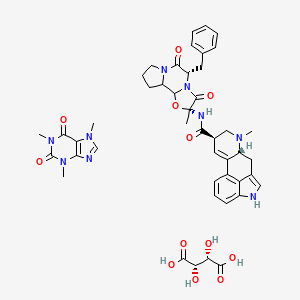
Cafergot
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cafergot is a combination medication primarily used to treat vascular headaches, including migraines and cluster headaches . Ergotamine is an ergot alkaloid that acts as a vasoconstrictor, while caffeine enhances the absorption and effectiveness of ergotamine . This combination is effective in reducing the severity and frequency of migraine attacks.
准备方法
Synthetic Routes and Reaction Conditions: Ergotamine tartrate is synthesized from ergotamine, which is derived from the ergot fungus. The synthesis involves several steps, including the isolation of ergotamine from the fungus, followed by its conversion to ergotamine tartrate through a reaction with tartaric acid . Caffeine is synthesized from xanthine derivatives through methylation reactions.
Industrial Production Methods: In industrial settings, ergotamine tartrate is produced by fermenting the ergot fungus under controlled conditions to maximize yield. The ergotamine is then extracted and purified before being reacted with tartaric acid to form ergotamine tartrate . Caffeine is typically extracted from coffee beans or tea leaves, though synthetic production is also common.
Types of Reactions:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Ergotamine can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, chloroform, acetonitrile.
Major Products:
Oxidation Products: Ergotaminine, lumiderivatives.
Substitution Products: Various derivatives depending on the substituent introduced.
科学研究应用
Cafergot have several scientific research applications:
Chemistry: Used as a model compound to study vasoconstriction and receptor binding.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the pharmaceutical industry for the production of migraine medications.
作用机制
Ergotamine exerts its effects by binding to serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of intracranial blood vessels . This action helps alleviate migraine headaches. Caffeine enhances the absorption of ergotamine and also contributes to vasoconstriction, further aiding in headache relief .
相似化合物的比较
Dihydroergotamine: Another ergot alkaloid used for migraine treatment, but with a different pharmacokinetic profile.
Sumatriptan: A selective serotonin receptor agonist used for acute migraine attacks.
Rizatriptan: Similar to sumatriptan, but with a faster onset of action.
Uniqueness: Cafergot is unique due to its dual mechanism of action, combining the vasoconstrictive properties of ergotamine with the absorption-enhancing effects of caffeine . This combination provides a synergistic effect, making it highly effective for treating migraines and cluster headaches.
属性
CAS 编号 |
69063-86-1 |
|---|---|
分子式 |
C45H51N9O12 |
分子量 |
909.9 g/mol |
IUPAC 名称 |
(6aR,9R)-N-[(4R,7S)-7-benzyl-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C33H35N5O4.C8H10N4O2.C4H6O6/c1-33(32(41)38-27(14-19-8-4-3-5-9-19)30(40)37-13-7-12-25(37)31(38)42-33)35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-26(23)36(2)18-21;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-1(3(7)8)2(6)4(9)10/h3-6,8-11,15,17,21,25-27,31,34H,7,12-14,16,18H2,1-2H3,(H,35,39);4H,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t21-,25?,26-,27+,31?,33-;;1-,2-/m1.0/s1 |
InChI 键 |
DNYHHPGATRPVJR-HKVNKYADSA-N |
SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O |
手性 SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


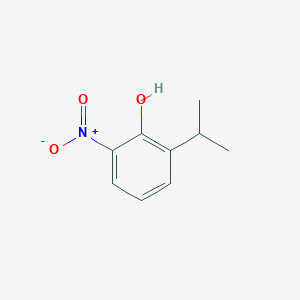
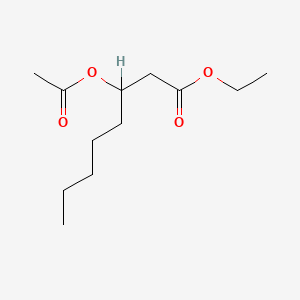
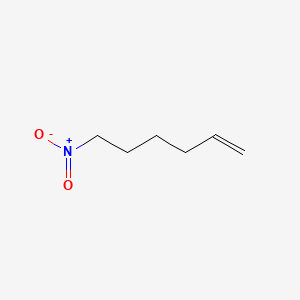

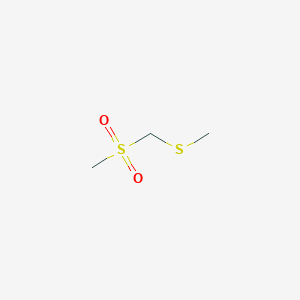

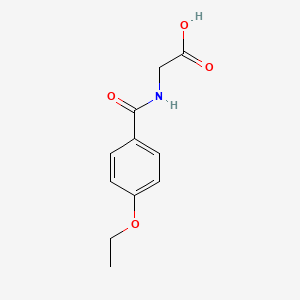
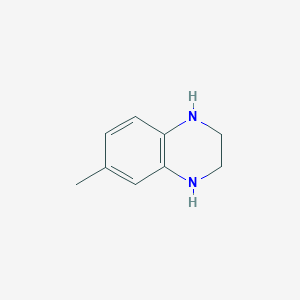
![17-acetyl-6-fluoro-5-hydroxy-10,13-dimethyl-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1619141.png)
![2,6-Diphenyl-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1619143.png)
